3-tert-Butyldimethylsilyloxy Pregnenolone
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Overview
Description
3-tert-Butyldimethylsilyloxy Pregnenolone is a synthetic steroid derivative. It is characterized by the presence of a tert-butyldimethylsilyloxy group at the 3beta position and a ketone group at the 20 position of the pregnane skeleton. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyldimethylsilyloxy Pregnenolone typically involves the protection of the hydroxyl group at the 3beta position of pregnenolone. This is achieved by reacting pregnenolone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyldimethylsilyloxy Pregnenolone can undergo various chemical reactions, including:
Oxidation: The ketone group at the 20 position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyloxy group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different protecting groups or functional groups at the 3beta position.
Scientific Research Applications
3-tert-Butyldimethylsilyloxy Pregnenolone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in steroid biosynthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of 3-tert-Butyldimethylsilyloxy Pregnenolone involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can interact with steroid receptors and enzymes involved in steroid metabolism. The tert-butyldimethylsilyloxy group can influence the compound’s reactivity and stability, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pregnenolone: The parent compound of 3-tert-Butyldimethylsilyloxy Pregnenolone, lacking the tert-butyldimethylsilyloxy group.
3beta-Hydroxypregn-5-en-20-one: Similar structure but with a hydroxyl group instead of the tert-butyldimethylsilyloxy group.
This compound sulfate: A sulfate derivative of the compound.
Uniqueness
This compound is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides increased stability and protection to the hydroxyl group at the 3beta position. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C27H46O2Si |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3/t20-,21-,22+,23-,24-,26-,27+/m0/s1 |
InChI Key |
XMTKPEYPGQAHCU-HDOFCAKMSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
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